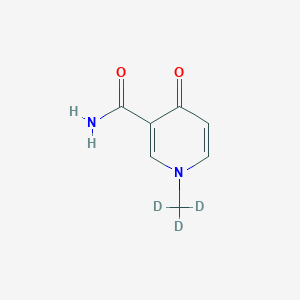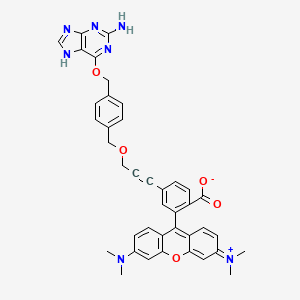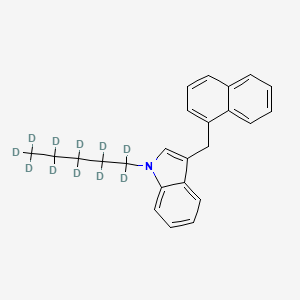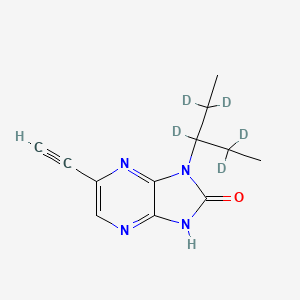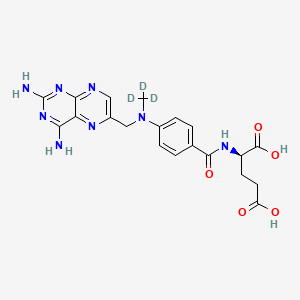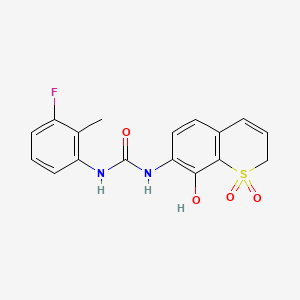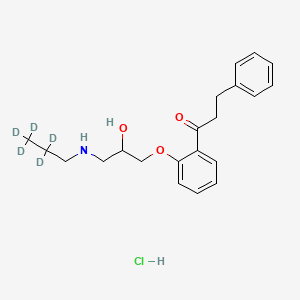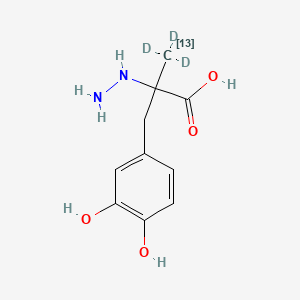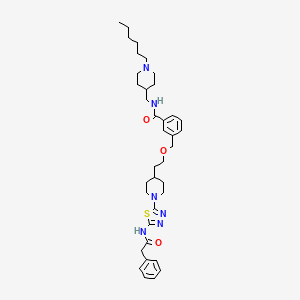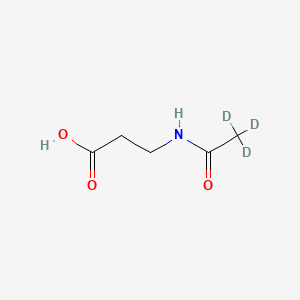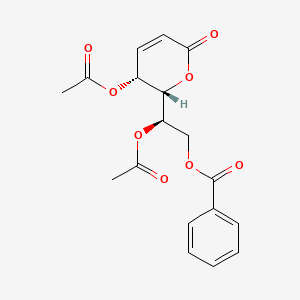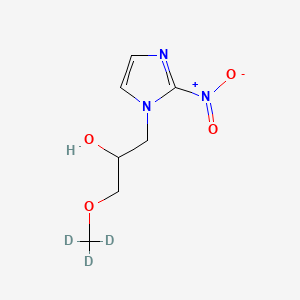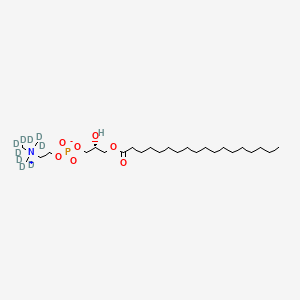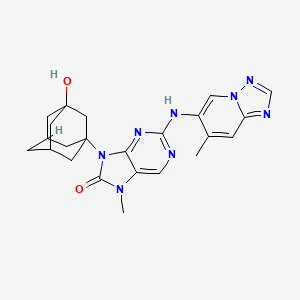
DNA-PK-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DNA-PK-IN-1 is a selective inhibitor of DNA-dependent protein kinase, a key enzyme involved in the repair of DNA double-strand breaks through the non-homologous end joining pathway. This compound has garnered significant attention in the field of cancer research due to its potential to enhance the efficacy of radiotherapy and chemotherapy by inhibiting DNA repair mechanisms in cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DNA-PK-IN-1 typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the preparation of intermediate compounds through nucleophilic aromatic substitution reactions, followed by coupling reactions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to scale up the process while maintaining the quality and consistency of the product. This includes the use of large-scale reactors, continuous flow systems, and stringent quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: DNA-PK-IN-1 primarily undergoes substitution reactions during its synthesis. It may also participate in other types of reactions, such as oxidation and reduction, depending on the specific functional groups present in the molecule .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include nucleophiles, electrophiles, and catalysts such as palladium or copper. Reaction conditions often involve the use of organic solvents like dimethylformamide or dichloromethane, and temperatures ranging from room temperature to elevated temperatures .
Major Products Formed: The major product formed from the synthesis of this compound is the final inhibitor compound itself. By-products may include unreacted starting materials, side products from incomplete reactions, and impurities that need to be removed through purification processes .
Aplicaciones Científicas De Investigación
DNA-PK-IN-1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mecanismo De Acción
DNA-PK-IN-1 exerts its effects by selectively inhibiting the activity of DNA-dependent protein kinase. This enzyme plays a crucial role in the non-homologous end joining pathway, which is responsible for repairing DNA double-strand breaks. By inhibiting this enzyme, this compound prevents the repair of DNA damage in cancer cells, leading to increased sensitivity to DNA-damaging agents such as radiation and chemotherapy .
The molecular targets of this compound include the catalytic subunit of DNA-dependent protein kinase and the Ku heterodimer, which are essential components of the DNA repair machinery .
Comparación Con Compuestos Similares
DNA-PK-IN-1 is unique in its high selectivity for DNA-dependent protein kinase compared to other similar compounds. Some of the similar compounds include:
M3814: A highly selective inhibitor with a different chemical structure and mechanism of action.
AZD7648: A selective inhibitor developed by AstraZeneca, currently in clinical trials for cancer treatment.
Compared to these compounds, this compound offers distinct advantages in terms of selectivity, potency, and potential therapeutic applications .
Propiedades
Fórmula molecular |
C23H26N8O2 |
|---|---|
Peso molecular |
446.5 g/mol |
Nombre IUPAC |
9-(3-hydroxy-1-adamantyl)-7-methyl-2-[(7-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)amino]purin-8-one |
InChI |
InChI=1S/C23H26N8O2/c1-13-3-18-25-12-26-30(18)10-16(13)27-20-24-9-17-19(28-20)31(21(32)29(17)2)22-5-14-4-15(6-22)8-23(33,7-14)11-22/h3,9-10,12,14-15,33H,4-8,11H2,1-2H3,(H,24,27,28) |
Clave InChI |
LUNNHYMBXZPWBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NC=NN2C=C1NC3=NC=C4C(=N3)N(C(=O)N4C)C56CC7CC(C5)CC(C7)(C6)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


